molecular formula C19H19ClN4O2S B6452158 6-{1-[(3-chlorophenyl)methanesulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile CAS No. 2549066-68-2

6-{1-[(3-chlorophenyl)methanesulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile

Cat. No. B6452158
CAS RN: 2549066-68-2
M. Wt: 402.9 g/mol
InChI Key: CDZMOBHZWDPHOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridine ring might be formed through a condensation reaction, while the methanesulfonyl group could be introduced through a substitution reaction .


Molecular Structure Analysis

The presence of multiple rings in the molecule suggests that it may have a rigid structure. The electronegative atoms (such as nitrogen in the pyridine and pyrrole rings, and the sulfur in the methanesulfonyl group) will have an impact on the molecule’s polarity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the pyridine ring might undergo electrophilic substitution, while the nitrile group could be hydrolyzed to a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of intermolecular forces .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of aryl or vinyl boron compounds with aryl or vinyl halides using a palladium catalyst. The organoboron reagents play a crucial role in this process. Our compound can serve as an excellent boron reagent due to its stability, mild reaction conditions, and functional group tolerance . In SM coupling, it acts as a nucleophilic partner, transferring its aryl group to the palladium center.

Protodeboronation Reactions

Protodeboronation reactions involve the removal of a boron group from an organoboron compound. Our compound, being a boronic ester, can undergo protodeboronation using less nucleophilic reagents. For instance, using (3,5-bis(trifluoromethyl)phenyl)lithium instead of phenyllithium prevents unwanted aryl addition to other functional groups. This strategy can lead to the synthesis of complex molecules with good diastereoselectivity .

properties

IUPAC Name

6-[1-[(3-chlorophenyl)methylsulfonyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2S/c20-17-3-1-2-14(8-17)13-27(25,26)24-7-6-16-11-23(12-18(16)24)19-5-4-15(9-21)10-22-19/h1-5,8,10,16,18H,6-7,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZMOBHZWDPHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)S(=O)(=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{1-[(3-Chlorophenyl)methanesulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile

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